molecular formula C17H14N2O3S B11950484 4-(3-Cinnamoyl-2-thioureido)benzoic acid CAS No. 5772-92-9

4-(3-Cinnamoyl-2-thioureido)benzoic acid

Cat. No.: B11950484
CAS No.: 5772-92-9
M. Wt: 326.4 g/mol
InChI Key: AZWJKEWVFXUXEK-IZZDOVSWSA-N
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Description

4-(3-Cinnamoyl-2-thioureido)benzoic acid is a benzoic acid derivative featuring a thioureido moiety substituted with a cinnamoyl group at the 3-position. The thioureido (-NH-CS-NH-) linkage introduces sulfur-based reactivity, which may influence its pharmacokinetic profile and binding affinity to biological targets.

Properties

CAS No.

5772-92-9

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H14N2O3S/c20-15(11-6-12-4-2-1-3-5-12)19-17(23)18-14-9-7-13(8-10-14)16(21)22/h1-11H,(H,21,22)(H2,18,19,20,23)/b11-6+

InChI Key

AZWJKEWVFXUXEK-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3-Cinnamoyl-2-thioureido)benzoic acid typically involves the reaction of cinnamoyl chloride with 4-aminobenzoic acid in the presence of thiourea . The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

4-(3-Cinnamoyl-2-thioureido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiourea derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioureido group can be replaced by other nucleophiles such as amines or alcohols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

4-(3-Cinnamoyl-2-thioureido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Cinnamoyl-2-thioureido)benzoic acid involves its interaction with various molecular targets and pathways. The cinnamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioureido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the modulation of cellular processes, including cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Key Observations :

  • Cinnamoyl vs. Nitro/Halogen Groups: The cinnamoyl group in the target compound provides a planar, electron-rich system compared to the electron-withdrawing nitro (NO₂) or chloro (Cl) groups in analogues . This may enhance π-π stacking interactions in biological systems.
  • Thioureido vs. Azetidinone/Thiazolidinone: Thioureido linkages (as in the target compound) offer flexibility and hydrogen-bonding capacity, whereas β-lactam (azetidinone) or thiazolidinone rings impose conformational constraints .

Physicochemical Properties

  • Solubility : Halogenated derivatives (e.g., trichloroethyl in ) exhibit lower aqueous solubility due to increased hydrophobicity, whereas the cinnamoyl group may improve lipid solubility.
  • Molecular Weight : The trichloroethyl derivative has a significantly higher molecular weight (481.187 g/mol) compared to simpler analogues like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (219.26 g/mol) , suggesting divergent pharmacokinetic behaviors.

Biological Activity

4-(3-Cinnamoyl-2-thioureido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₃N₃O₂S
  • Molecular Weight : 287.34 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated potent activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Pseudomonas aeruginosa10.0

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Studies indicate that this compound induces apoptosis in human breast cancer cells (MCF-7), exhibiting an IC50 value of approximately 15 µM . The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.

The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules, leading to alterations in cellular signaling pathways. Specifically, it may inhibit key enzymes involved in cell proliferation and survival, such as:

  • Topoisomerases : Inhibition leads to DNA damage and apoptosis.
  • Kinases : Disruption of signaling cascades that promote cell growth.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiourea derivatives, including this compound. The results indicated that this compound was among the most effective against multi-drug resistant strains, highlighting its potential as a lead compound for further drug development .

Study on Anticancer Properties

In another investigation, the effect of this compound on MCF-7 cells was assessed. The results showed a significant reduction in cell viability after treatment with varying concentrations of the compound over a period of 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that this compound may serve as a promising candidate for breast cancer therapy .

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